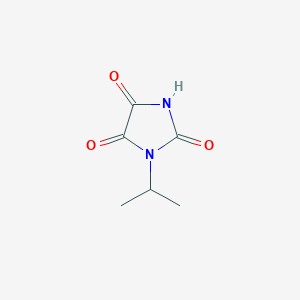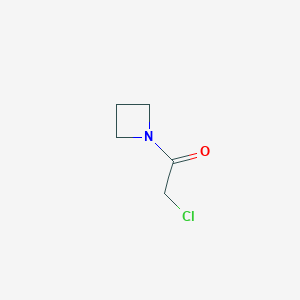
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an acetic acid group . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . It has a boiling point of 382.9±37.0 °C at 760 mmHg . The compound has a polar surface area of 66 Å2 and a molar volume of 121.0±3.0 cm3 .Scientific Research Applications
Organotin Derivatives : Wen et al. (2005) studied the reaction of bis(pyrazol-1-yl)acetic acid with organotin, resulting in dimeric bis[dicarboxylatotetraorganodistannoxanes]. These organotin derivatives displayed certain cytotoxicities for Hela cells in vitro, indicating potential for cancer research applications (Wen et al., 2005).
Coordination Chemistry : Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and their cobalt(II) or copper(II) mixed ligand complexes. These complexes were characterized by spectroscopic analysis and X-ray diffraction, demonstrating the utility of these derivatives in developing new coordination compounds (Hadda et al., 2007).
Antibacterial Activity : Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, which exhibited good antibacterial activity against four bacterial species. This suggests potential applications in developing new antibacterial agents (Al-Smaisim, 2012).
Silver Complexes in Cancer Therapy : Pellei et al. (2023) created novel silver(I) complexes with bis(pyrazol-1-yl)acetic acid derivatives targeting Thioredoxin (TrxR). These complexes showed significant in vitro antitumor activity, particularly against human small-cell lung carcinoma (SCLC), highlighting their potential in cancer therapy (Pellei et al., 2023).
Manganese and Rhenium Complexes : Peters et al. (2009) reported the synthesis and characterization of manganese and rhenium complexes with 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid. These complexes could be useful for studying the coordination chemistry of transition metals (Peters et al., 2009).
Alkylzinc Complexes : Hegelmann et al. (2003) synthesized a chiral ligand related to (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid and explored its coordination to zinc ions. This research contributes to the understanding of zinc coordination compounds (Hegelmann et al., 2003).
Metallomacrocyclic Palladium Complexes : Guerrero et al. (2008) synthesized new 3,5-dimethylpyrazolic hybrid ligands and palladium(II) complexes. These findings are relevant to the field of macrocyclic chemistry and the study of palladium complexes (Guerrero et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHILOQLQBYEUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366710 | |
| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32701-75-0 | |
| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid](/img/structure/B1271632.png)




![(3aR,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1271666.png)


![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
